molecular formula C13H14BrF4N B8123887 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine

Cat. No.: B8123887
M. Wt: 340.15 g/mol
InChI Key: VSLHWXDOFFLYAD-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine typically involves multi-step organic reactions. One common method starts with the bromination of 3-trifluoromethylbenzyl chloride, followed by nucleophilic substitution with 4-fluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine
  • 3-Bromo-5-(trifluoromethyl)benzyl bromide
  • 1-(3-Bromo-5-trifluoromethylbenzyl)-3,3-difluoropyrrolidine

Uniqueness

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-fluoro-piperidine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications. The presence of these functional groups also allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-fluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF4N/c14-11-6-9(5-10(7-11)13(16,17)18)8-19-3-1-12(15)2-4-19/h5-7,12H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLHWXDOFFLYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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